molecular formula C17H23BrOSi B045161 Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl- CAS No. 100751-62-0

Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B045161
CAS No.: 100751-62-0
M. Wt: 351.4 g/mol
InChI Key: ZOOFMPPOMQXNLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- typically involves the reaction of 6-bromo-2-naphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or acids derived from the methoxy group.

    Reduction Reactions: Products include hydrogenated naphthalenes.

Scientific Research Applications

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • Silane, (6-chloro-2-naphthalenyl)methoxydimethyl-
  • Silane, (6-fluoro-2-naphthalenyl)methoxydimethyl-
  • Silane, (6-iodo-2-naphthalenyl)methoxydimethyl-

Uniqueness

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions .

Biological Activity

Silane, (6-bromo-2-naphthalenyl)methoxydimethyl- (CAS No. 100751-62-0), is a chemical compound that has garnered interest in various fields due to its unique structural features and potential biological applications. The compound's molecular formula is C17H23BrOSi, and it has a molecular weight of approximately 351.35 g/mol. This article explores the biological activity of this silane derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a naphthalene ring substituted with a bromine atom and a methoxy group, linked to a tert-butyl dimethyl silane moiety. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that silane derivatives can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of (6-bromo-2-naphthalenyl)methoxydimethyl-.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of silane compounds. For instance, derivatives similar to (6-bromo-2-naphthalenyl)methoxydimethyl- have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Silane Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Silane AStaphylococcus aureus32 µg/mL
Silane BEscherichia coli64 µg/mL
(6-bromo-2-naphthalenyl)methoxydimethyl-Staphylococcus aureusTBD
(6-bromo-2-naphthalenyl)methoxydimethyl-Escherichia coliTBD

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Anticancer Potential

The anticancer activity of silanes has been explored in various cancer cell lines. Preliminary data suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Apoptosis Induction
In a study investigating the effects of silane derivatives on breast cancer cells (MCF-7), it was found that treatment with these compounds led to significant increases in apoptotic markers such as cleaved caspase-3 and PARP. The results indicated a dose-dependent response where higher concentrations resulted in greater cell death.

The biological activity of (6-bromo-2-naphthalenyl)methoxydimethyl- can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the silane may facilitate its incorporation into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Some silanes may inhibit key enzymes involved in cellular signaling pathways, contributing to their anticancer effects.

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-13-6-7-15-11-16(18)9-8-14(15)10-13/h6-11H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOFMPPOMQXNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541716
Record name [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100751-62-0
Record name [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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